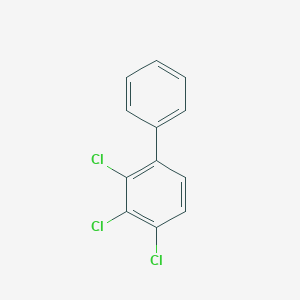

2,3,4-Trichlorobiphényle

Vue d'ensemble

Description

2,3,4-Trichlorobiphenyl is a type of polychlorinated biphenyl (PCB), which is a group of synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Applications De Recherche Scientifique

Industrial Applications

PCBs were historically used in a variety of industrial applications due to their chemical stability and insulating properties. Although the production of PCBs has been largely banned or restricted in many countries due to their environmental and health risks, understanding their past applications is crucial.

- Electrical Equipment : PCBs were commonly used as dielectric fluids in capacitors and transformers because of their excellent insulating properties and thermal stability.

- Hydraulic Fluids : They were also utilized in hydraulic systems due to their ability to withstand high temperatures and pressures.

- Plasticizers : In some cases, PCBs served as plasticizers in rubber and resins, enhancing flexibility and durability.

- Paints and Adhesives : They were included in formulations for paints, inks, and adhesives to improve performance characteristics.

Biological Effects and Toxicology

Research has highlighted the biological effects of 2,3,4-trichlorobiphenyl on living organisms. Understanding these effects is essential for assessing the risks associated with exposure.

- Metabolism : Studies have shown that PCBs can induce drug metabolism pathways in mammals. For example, PCB 28 has been found to influence hepatic glutathione levels and related enzymes in animal models . This metabolism can lead to the formation of reactive metabolites that may contribute to oxidative stress.

- Toxicity : Long-term exposure to PCBs has been linked to liver injury and potential carcinogenic effects. Animal studies indicate that even lower doses can cause significant liver damage over time .

- Endocrine Disruption : PCBs are known endocrine disruptors. Research indicates that they can interfere with hormonal functions, potentially leading to reproductive and developmental issues .

Environmental Impact

The environmental persistence of PCBs poses significant challenges for ecosystems worldwide.

- Bioaccumulation : 2,3,4-Trichlorobiphenyl is persistent in the environment and tends to bioaccumulate in animal tissues. This accumulation can lead to biomagnification through food chains .

- Detection in Ecosystems : Studies have detected PCBs in various environmental matrices, including soil and water samples from remote areas . Their widespread presence highlights the need for ongoing monitoring and remediation efforts.

- Degradation Studies : Research into microbial degradation of PCBs shows promise for bioremediation strategies. Certain bacteria have been identified that can metabolize PCB congeners like 2,3,4-trichlorobiphenyl . Understanding these processes could aid in developing effective cleanup methods.

Regulatory Status

Due to their toxicological profiles and environmental persistence, PCBs are heavily regulated under various national and international laws.

- Bans and Restrictions : The production of PCBs was banned in many countries during the late 20th century due to health concerns. However, legacy contamination remains an issue.

- Monitoring Programs : Governments have established monitoring programs to assess PCB levels in the environment and human populations. These programs aim to mitigate exposure risks and track remediation efforts.

Case Studies

Several case studies illustrate the impact of 2,3,4-trichlorobiphenyl on health and the environment:

-

Case Study 1: Health Impact Assessment

In a study involving workers exposed to PCB-contaminated environments, significant correlations were found between exposure levels and increased incidence of liver dysfunction . This study underscores the importance of occupational safety measures. -

Case Study 2: Environmental Remediation

A bioremediation project aimed at cleaning up PCB-contaminated soil demonstrated successful degradation of PCB congeners through microbial action. The project highlighted the potential for using specific bacterial strains to enhance degradation rates of compounds like 2,3,4-trichlorobiphenyl .

Mécanisme D'action

Target of Action

The primary target of 2,3,4-Trichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

2,3,4-Trichlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in the regulation of the circadian clock .

Biochemical Pathways

It is known that the compound plays a role in the regulation of the circadian clock .

Pharmacokinetics

Its solubility at 20°C is 0.000133 mg/mL, indicating low bioavailability .

Result of Action

The molecular and cellular effects of 2,3,4-Trichlorobiphenyl’s action primarily involve the disruption of normal circadian rhythms through the inhibition of PER1 . This can have wide-ranging effects on various biological processes regulated by the circadian clock.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4-Trichlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can persist in the environment for extended periods . This persistence, combined with its ability to bioaccumulate, can lead to prolonged exposure and potential health effects .

Analyse Biochimique

Biochemical Properties

2,3,4-Trichlorobiphenyl has been found to interact with various biomolecules. It regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the enzyme DDC, which catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine .

Cellular Effects

2,3,4-Trichlorobiphenyl has shown potent mutagenicity in mammalian cells, with human CYP2E1 being a major activating enzyme . It has been found to induce micronuclei and gene mutations in cells . The induction of gene mutations by 2,3,4-Trichlorobiphenyl was more potent than that of N-nitrosodimethylamine, a strong carcinogen activated by CYP2E1 .

Molecular Mechanism

The molecular mechanism of 2,3,4-Trichlorobiphenyl involves its interaction with various biomolecules. It inhibits the basal and circadian expression of the core circadian component PER1 . It also interacts with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, 2,3,4-Trichlorobiphenyl has shown changes in its effects over time. For example, it has been found to undergo atmospheric oxidation initiated by OH radicals . The initial reaction is dominated by OH addition to form the PCB–OH adducts .

Metabolic Pathways

2,3,4-Trichlorobiphenyl is involved in various metabolic pathways. It has been found to undergo partial dechlorination mediated by recombinant human CYP1A2 . This leads to the formation of the dichlorinated monohydroxylated metabolite 3-OH-CB15 .

Transport and Distribution

2,3,4-Trichlorobiphenyl is transported and distributed within cells and tissues. It has been found to be present in the membrane of cells

Subcellular Localization

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of 2,3,4-Trichlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of biphenyl in a reactor, followed by purification steps to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4-Trichlorobiphenyl undergoes various chemical reactions, including:

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals (OH) in the presence of oxygen (O2).

Reduction: Palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen (H2).

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Hydroxylated biphenyls.

Reduction: Biphenyl and lower chlorinated biphenyls.

Substitution: Functionalized biphenyls with different substituents

Comparaison Avec Des Composés Similaires

- 2,3’,4-Trichlorobiphenyl

- 2,4,4’-Trichlorobiphenyl

- 2,2’,5,5’-Tetrachlorobiphenyl

- 2,2’,3,4,4’,5’-Hexachlorobiphenyl

Comparison: 2,3,4-Trichlorobiphenyl is unique in its specific pattern of chlorination, which influences its chemical reactivity and biological effects. Compared to other trichlorobiphenyls, it has distinct environmental persistence and toxicity profiles. Its specific binding affinity to the aryl hydrocarbon receptor and subsequent gene expression changes make it a compound of particular interest in toxicological studies .

Activité Biologique

2,3,4-Trichlorobiphenyl (PCB 28) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. These compounds have been widely studied due to their environmental persistence and potential health impacts. This article examines the biological activity of 2,3,4-trichlorobiphenyl, focusing on its estrogenic and thyroid hormone activities, metabolic pathways, and implications for human health.

- Chemical Formula : C12H7Cl3

- Molecular Weight : 292.54 g/mol

- CAS Number : 12672-29-6

Estrogenic Activity

Research has indicated that 2,3,4-trichlorobiphenyl exhibits moderate estrogenic activity. A study utilizing a yeast two-hybrid assay demonstrated that while the compound showed some estrogenic effects in vitro, these effects were significantly reduced when exposed to metabolic activation via rat liver S9 preparations. Specifically, the hydroxylated derivative of PCB 28 (2,3,4-trichlorobiphenyl-4-ol) displayed moderate estrogenicity but was rendered inactive after metabolic activation .

Table 1: Estrogenic Activity of PCB Congeners

| Compound | Estrogenic Activity | Metabolic Activation Effect |

|---|---|---|

| PCB 28 | Moderate | Inactive after S9 exposure |

| PCB 13 | Weak | Unchanged |

| PCB 10 | Moderate | Enhanced by S9 exposure |

Thyroid Hormone Activity

The thyroid hormone activity of various PCB congeners has also been assessed. In particular, certain metabolites of PCBs have been shown to exhibit varying degrees of thyroid hormone activity. For example, while some hydroxylated PCBs demonstrated weak thyroid activity, others like 2,2',3',4,6-pentachlorobiphenyl-3-ol exhibited stronger activity compared to PCB 28 .

Table 2: Thyroid Hormone Activity of PCB Congeners

| Compound | Thyroid Activity (%) | Metabolic Activation Effect |

|---|---|---|

| PCB 28 | Moderate (5% of T4) | Eliminated by S9 exposure |

| PCB 6 | Strong (15% of T4) | Weakened by S9 exposure |

Metabolism and Dechlorination

The metabolism of PCB 28 involves several key enzymatic pathways. Notably, biphenyl dioxygenase (Bph Dox) plays a critical role in the initial dioxygenation step during the degradation process. Mutations in Bph Dox can enhance its substrate specificity and degradation capabilities toward various chlorinated biphenyls .

Recent studies have also highlighted the role of cytochrome P450 enzymes in the biotransformation of PCBs. For instance, recombinant human CYP1A2 has been shown to facilitate the partial dechlorination of PCB 28 to form several hydroxylated metabolites .

Table 3: Metabolites Produced from PCB 28

| Metabolite | Source | Concentration (µg/L) |

|---|---|---|

| 3′-OH-PCB28 | HEK293 human cells | 0.21 |

| 5-OH-PCB28 | Human plasma | 16.41 |

| 4-OH-PCB31 | HEK293 human cells | 0.07 |

Case Studies and Health Implications

Several case studies have investigated the health implications associated with exposure to PCBs, including PCB 28. Epidemiological studies suggest a correlation between PCB exposure and various health outcomes such as endocrine disruption and increased cancer risk. Notably, animal studies have reported tumorigenic effects following long-term exposure to PCBs .

In one significant case study involving maternal exposure to PCBs through diet, researchers identified multiple hydroxylated metabolites in liver samples from offspring. This finding underscores the potential for bioaccumulation and transgenerational effects associated with PCB exposure .

Propriétés

IUPAC Name |

1,2,3-trichloro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYHQGMDSZOPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074180 | |

| Record name | 2,3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55702-46-0, 25323-68-6 | |

| Record name | 2,3,4-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55702-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055702460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61NYE2032D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.